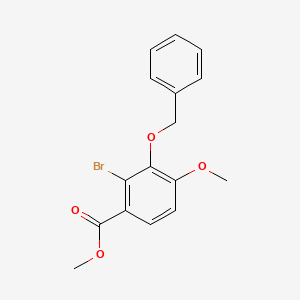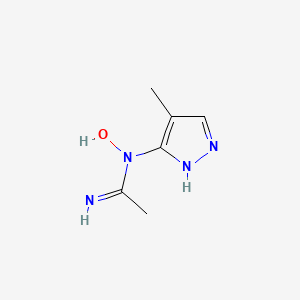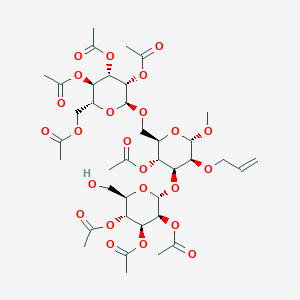
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester: is a complex organic compound with the molecular formula C({12})H({16})N({2})O({5}) and a molecular weight of 268.27 g/mol This compound is characterized by the presence of multiple functional groups, including hydroxyl groups, a hydrazinecarboxylic acid moiety, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester generally involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is typically carried out in an ethanol solvent under reflux conditions.
-
Esterification: : The hydrazone intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This step is usually performed at room temperature to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
-
Reduction: : The hydrazine moiety can be reduced to form corresponding amines.
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various molecular targets and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Methyl Ester
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Ethyl Ester
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Propyl Ester
Uniqueness
Compared to its analogs, (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester is unique due to the presence of the bulky tert-butyl group
Propriétés
Numéro CAS |
481713-41-1 |
|---|---|
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.269 |
Nom IUPAC |
tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+ |
Clé InChI |
UVIGKFGYSBPCJH-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O |
Synonymes |
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)


![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)


![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)
